1-Bromo-3,3-dimethylpentan-2-one
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Overview
Description
1-Bromo-3,3-dimethylpentan-2-one is an organic compound with the molecular formula C7H13BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a carbonyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,3-dimethylpentan-2-one can be synthesized through several methods. One common method involves the bromination of 3,3-dimethylpentan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure the selective bromination of the desired carbon atom .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,3-dimethylpentan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives such as alcohols, nitriles, or amines.
Reduction: Yields alcohols.
Oxidation: Forms carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3,3-dimethylpentan-2-one is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: For the synthesis of novel materials with specific properties.
Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1-Bromo-3,3-dimethylpentan-2-one involves its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The carbonyl group also participates in various reactions, including reductions and oxidations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,3-dimethylbutan-2-one
- 1-Bromo-3-methyl-2-butanone
- 1-Bromo-2,2-dimethylpropan-1-one
Uniqueness
1-Bromo-3,3-dimethylpentan-2-one is unique due to its specific structure, which combines a bromine atom with a carbonyl group on a branched carbon chain. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-bromo-3,3-dimethylpentan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-4-7(2,3)6(9)5-8/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZXUFWPZJJDSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510705 |
Source
|
Record name | 1-Bromo-3,3-dimethylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42252-80-2 |
Source
|
Record name | 1-Bromo-3,3-dimethylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,3-dimethylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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